オロパタジン N-オキシド

概要

説明

Olopatadine N-Oxide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is primarily used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary inflammatory mediator . Olopatadine N-Oxide retains the core structure of olopatadine but includes an additional oxygen atom, which may influence its pharmacological properties and stability.

科学的研究の応用

Olopatadine N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on histamine receptors and mast cell stabilization.

Medicine: Explored for its therapeutic potential in treating allergic conditions.

作用機序

Target of Action

Olopatadine N-Oxide primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. When histamine binds to this receptor, it triggers a cascade of reactions leading to symptoms of allergies.

Mode of Action

Olopatadine N-Oxide acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effect, thereby blocking the allergic response. This results in the attenuation of inflammatory and allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by Olopatadine N-Oxide is the histamine-mediated inflammatory response. By blocking the Histamine H1 receptor, it inhibits the release of inflammatory mediators and stabilizes mast cells . This leads to a decrease in symptoms associated with allergic reactions.

Result of Action

The molecular and cellular effects of Olopatadine N-Oxide’s action primarily involve the reduction of inflammatory and allergic reactions. By blocking the Histamine H1 receptor, it prevents the release of inflammatory mediators, thereby reducing symptoms such as itching and redness associated with allergic conjunctivitis and rhinitis .

Action Environment

The action, efficacy, and stability of Olopatadine N-Oxide can be influenced by various environmental factors. For instance, heat sterilization methods yield a higher content of Olopatadine N-Oxide degradation products compared to unsterilized drug product or drug product sterilized by filtration . Therefore, the method of sterilization can significantly impact the stability and efficacy of Olopatadine N-Oxide.

生化学分析

Biochemical Properties

Olopatadine N-Oxide, like its parent compound Olopatadine, is likely to interact with histamine H1 receptors, acting as an antagonist . This interaction helps attenuate inflammatory and allergic reactions .

Cellular Effects

Olopatadine N-Oxide may share similar cellular effects with Olopatadine. Olopatadine has been shown to attenuate inflammatory and allergic reactions by blocking the effects of histamine, a primary inflammatory mediator . It also demonstrated dose-dependent inhibition of immunologically-stimulated release of histamine from rat basophilic leukemia cells and human conjunctival mast cells in vitro .

Molecular Mechanism

Olopatadine acts as a selective histamine H1 antagonist and mast cell stabilizer, blocking the effects of histamine . Following topical ocular application of Olopatadine, Olopatadine N-Oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .

Temporal Effects in Laboratory Settings

Studies on Olopatadine have shown that it has a relatively rapid onset of action .

Dosage Effects in Animal Models

Olopatadine has shown to exert antihistaminic effects in isolated tissues and animal models .

Metabolic Pathways

Olopatadine undergoes hepatic metabolism in a non-extensive manner . Following topical ocular application of Olopatadine, Olopatadine N-Oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .

Transport and Distribution

準備方法

Synthetic Routes and Reaction Conditions: Olopatadine N-Oxide can be synthesized through the oxidation of olopatadine hydrochloride. One common method involves the use of potassium permanganate as the oxidizing agent in an acidic medium . The reaction typically proceeds under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: In an industrial setting, the production of olopatadine N-Oxide may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions: Olopatadine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other derivatives.

Reduction: Reduction reactions can revert olopatadine N-Oxide back to olopatadine.

Substitution: Nucleophilic substitution reactions can occur at the N-oxide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher oxidation states of olopatadine derivatives.

Reduction: Olopatadine.

Substitution: Various substituted olopatadine derivatives depending on the nucleophile used.

類似化合物との比較

Olopatadine: The parent compound, a selective histamine H1 antagonist.

Doxepin: A structural analog with minimal anti-allergic activity.

Ketotifen: Another histamine H1 antagonist used for similar indications.

Uniqueness: Olopatadine N-Oxide is unique due to the presence of the N-oxide group, which may confer additional stability and distinct pharmacokinetic properties compared to its parent compound and other similar antihistamines .

生物活性

Olopatadine N-oxide is a metabolite of olopatadine, a well-known antihistamine used primarily for the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. This article explores the biological activity of olopatadine N-oxide, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with its parent compound.

Overview of Olopatadine

Olopatadine is classified as a selective histamine H1 receptor antagonist and mast cell stabilizer. It exhibits anti-allergic effects by blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions. The compound is utilized in various formulations, including eye drops and nasal sprays, and has demonstrated rapid onset and prolonged duration of action .

Metabolism and Formation of Olopatadine N-Oxide

Olopatadine undergoes hepatic metabolism, primarily through flavin-containing monooxygenases (FMO) 1 and 3, leading to the formation of several metabolites, including olopatadine N-oxide. This metabolite is detected in plasma at low concentrations following topical administration of olopatadine . The metabolic pathway can be summarized as follows:

- Primary Metabolites :

- Olopatadine N-oxide

- N-desmethyl olopatadine (M1)

- Metabolic Enzymes :

- FMO1 and FMO3 for N-oxide formation

- CYP3A4 for N-desmethyl olopatadine formation

Olopatadine N-oxide retains some pharmacological activity but is less potent than the parent compound. Studies indicate that it exhibits an IC50 value of approximately 3.07 mM for inhibiting histamine release from human conjunctival mast cells, compared to an IC50 of 559 µM for olopatadine itself . This suggests that while olopatadine N-oxide can modulate allergic responses, its efficacy is significantly lower than that of olopatadine.

Pharmacological Effects

The biological activity of olopatadine N-oxide can be summarized in the following table:

| Property | Olopatadine | Olopatadine N-Oxide |

|---|---|---|

| IC50 (Histamine Release) | 559 µM | 3.07 mM |

| Histamine H1 Receptor Affinity | High | Lower than parent |

| Mechanism | Antagonist | Weak antagonist |

| Duration of Action | Up to 24 hours | Shorter than parent |

Case Studies and Research Findings

Research has demonstrated that while olopatadine effectively reduces allergic symptoms, its metabolites may contribute to the overall pharmacodynamic profile. For instance:

- A study involving patients with allergic conjunctivitis showed that olopatadine significantly suppressed symptoms compared to placebo .

- Another investigation into the pharmacokinetics of olopatadine indicated that peak plasma concentrations were achieved within two hours post-administration, with metabolites like N-oxide contributing minimally to systemic exposure .

特性

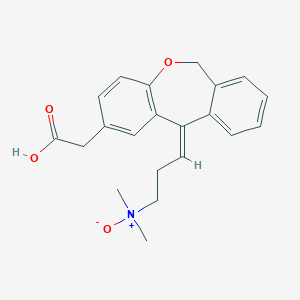

IUPAC Name |

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZPVWYFNGMCP-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173174-07-7 | |

| Record name | Olopatadine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLOPATADINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Olopatadine N-Oxide formed in the body?

A1: The research paper identifies Olopatadine N-Oxide (M3) as one of the two primary metabolites of Olopatadine. [] The study demonstrates that its formation is predominantly catalyzed by Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This enzymatic reaction involves the oxidation of the nitrogen atom in the Olopatadine molecule, leading to the formation of Olopatadine N-Oxide. []

Q2: Does the formation of Olopatadine N-Oxide affect the activity of important drug-metabolizing enzymes like cytochrome P450 (CYP450)?

A2: The research indicates that neither Olopatadine nor its metabolite, Olopatadine N-oxide (M3), significantly inhibit CYP450 enzyme activities. [] This suggests that the formation of Olopatadine N-Oxide is unlikely to interfere with the metabolism of other drugs metabolized by the CYP450 pathway. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。